3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane
Description
Structural Features:
- Spirocyclic Core : A central carbon atom bridges two cyclohexane rings, each containing five carbons.
- Nitrogen Placement : One nitrogen is integrated into each ring, creating a 3,9-diaza configuration.
- Methylsulfonyl Substituent : The sulfonamide group at position 3 enhances hydrogen-bonding potential.
Isomerism Considerations :
- Positional Isomerism : Alternate placements of the methylsulfonyl group (e.g., at positions 2 or 4) could yield distinct isomers.
- Stereoisomerism : The spiro junction and nitrogen lone pairs may permit stereoisomeric forms, though none have been reported for this specific compound.
Synonymous Designations and Database Identifiers
This compound is referenced under multiple aliases and identifiers across scientific platforms:
Common Synonyms:
Database Identifiers:
| Database | Identifier | Source Reference |
|---|---|---|
| EPA CompTox | DTXSID601238048 | |
| PubChem | Not yet assigned | – |
| SMILES | O=S(N1CCC2(CCNCC2)CC1)(C)=O | |
| InChI Key | Undisclosed in public records | – |
The SMILES notation explicitly encodes the spirocyclic structure and substituent positions, enabling precise computational modeling. Despite its utility in medicinal chemistry, no PubChem CID or InChI Key has been widely disseminated as of current records.
Properties
CAS No. |
1286754-13-9 |
|---|---|
Molecular Formula |
C10H20N2O2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
3-methylsulfonyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2O2S/c1-15(13,14)12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 |
InChI Key |
YSKZBGKSCSZSJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCNCC2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a sulfonyl chloride under basic conditions to form the spirocyclic structure. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the spirocyclic structure, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to the compound’s ability to interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The 3,9-diazaspiro[5.5]undecane scaffold accommodates diverse substituents at the 3-position, leading to compounds with varied pharmacological profiles. Key examples include:
Physicochemical Properties
- Fluorinated analogs (e.g., 3a/3b) show high thermal stability, as confirmed by X-ray crystallography .
Spectral Data :
- NMR and FT-IR analyses ( and ) validate the spirocyclic structure and substituent effects on electronic environments .
Biological Activity
3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic framework characterized by two nitrogen atoms within its spirocyclic structure. Its molecular formula is with a molecular weight of approximately 224.35 g/mol. The presence of the methylsulfonyl group enhances its solubility and may influence its reactivity and biological properties.
Research indicates that 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane exhibits several biological activities through various mechanisms:
- Inhibition of Geranylgeranyltransferase I (GGTase I) : This compound has been shown to inhibit GGTase I activity, leading to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are crucial in regulating cell proliferation and survival. This inhibition can block cancer cell proliferation, suggesting potential applications in treating hyperproliferative disorders such as cancer .
- Modulation of Receptor Binding : Similar diazaspiro compounds have been reported to modulate ligand binding to receptors such as CCR5, which could be beneficial in treating diseases where receptor signaling plays a pivotal role .
Biological Activities
The biological activities associated with 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane include:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell lines by disrupting critical signaling pathways involved in cell growth and survival .
- Neuropharmacological Effects : Compounds structurally related to 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane have been investigated for their effects on the central nervous system, indicating potential applications in neuropharmacology.
Comparative Analysis with Related Compounds
The following table summarizes key features of compounds related to 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,9-Diazaspiro[5.5]undecane | Lacks methylsulfonyl group | Basic scaffold for various modifications |
| 3-Methyl-3,9-diazaspiro[5.5]undecane | Similar spirocyclic structure | Focused on central nervous system activity |
| tert-butyl 3,9-diazaspiro[5.5]undecane | Contains tert-butyl instead of methylsulfonyl | Enhanced lipophilicity; different pharmacokinetics |
| 4-Benzyl-3,9-diazaspiro[5.5]undecane | Benzyl substitution at position 4 | Potential for increased receptor selectivity |
This comparison illustrates how variations in substituents can lead to different biological activities while maintaining the core diazaspiro framework.
Case Studies and Research Findings
Several studies have explored the biological effects of 3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane:
- In vitro Studies : Research has shown that at concentrations around 50 μM, this compound can achieve significant inhibition of targeted cancer cell lines by disrupting their signaling pathways and inducing apoptosis .
- Animal Models : Preliminary studies using animal models indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
